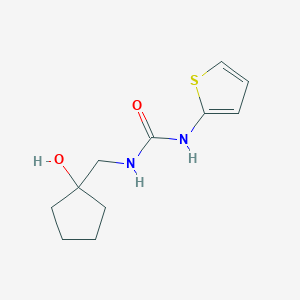

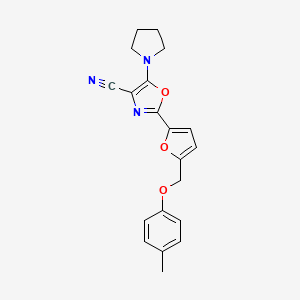

![molecular formula C22H33ClN2O B2466543 N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride CAS No. 1049788-59-1](/img/structure/B2466543.png)

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as memantine hydrochloride and is classified as an NMDA receptor antagonist. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases and disorders.

Applications De Recherche Scientifique

Radiosynthesis and Herbicide Safeners

- Radiosynthesis of Chloroacetanilide Herbicides and Dichloroacetamide Safeners : Research has focused on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, such as acetochlor and R-29148, to study their metabolism and mode of action. This process involves reductive dehalogenation and other synthetic steps to obtain high specific activity compounds for metabolic studies (Latli & Casida, 1995).

Synthetic Utility in Organic Chemistry

- Synthetic Utility of α-(Dimethylamino)benzylidene Acetals : The dimethylamino group's reactivity has been exploited in organic synthesis, particularly in the formation of cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals from vicinal cis-diols. These acetals serve as temporary protecting groups for vicinal diols, facilitating selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).

Anthelminthic Applications

- Amidantel as a Potent Anthelminthic : Compounds containing dimethylaminoethyl groups have demonstrated significant anthelminthic activity. Amidantel, a new aminophenylamidine, is active against a range of nematodes, filariae, and cestodes, showing promise in veterinary applications (Wollweber et al., 1979).

Anti-histaminic Activity

- Anti-histaminic Activity of Mannich Bases : Mannich bases with dimethylaminoethyl groups, such as dimethylaminoethyl p-chlorophenyl ketone hydrochloride, have shown significant anti-histaminic activity in various in vivo and in vitro models. This highlights the potential for developing new therapeutic agents based on this functional group (Chaturvedi, Patnaik, & Dhawan, 1982).

Metabolism and Toxicology of Herbicides

- Metabolism of Chloroacetamide Herbicides : Studies on the comparative metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes reveal the complex metabolic pathways involved and the potential for carcinogenicity through metabolic activation. This research is crucial for understanding the safety and environmental impact of these widely used herbicides (Coleman et al., 2000).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-(3-phenyl-1-adamantyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O.ClH/c1-24(2)9-8-23-20(25)15-21-11-17-10-18(12-21)14-22(13-17,16-21)19-6-4-3-5-7-19;/h3-7,17-18H,8-16H2,1-2H3,(H,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEBLKMOTWKZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)CC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Dimethylamino)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

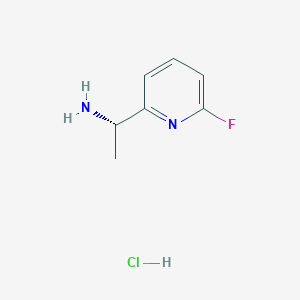

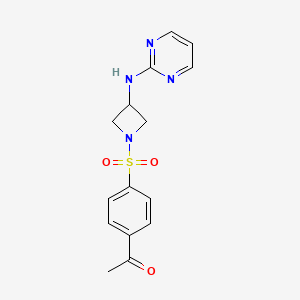

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2466467.png)

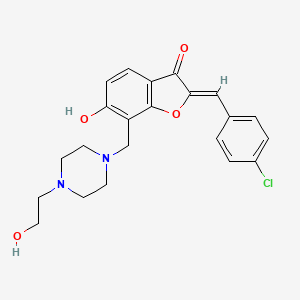

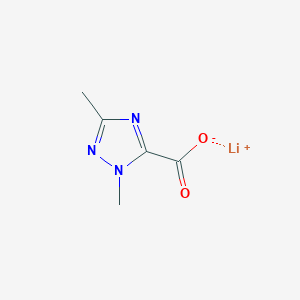

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2466472.png)

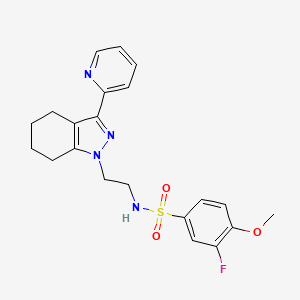

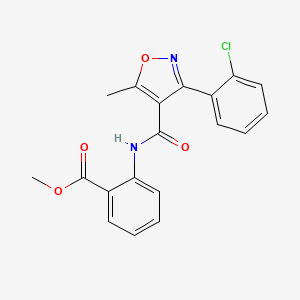

![3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466473.png)

![3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2466475.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466476.png)

![N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide](/img/structure/B2466477.png)